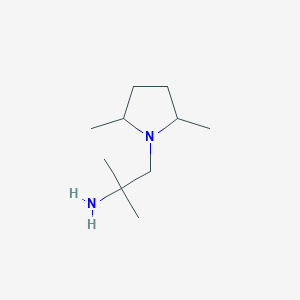

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30 It is a derivative of pyrrolidine, characterized by the presence of an ethanamine group and four methyl groups attached to the pyrrolidine ring

Vorbereitungsmethoden

The synthesis of 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

In industrial production, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with minimal impurities .

Analyse Chemischer Reaktionen

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .

Wissenschaftliche Forschungsanwendungen

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, ultimately affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- can be compared with other similar compounds, such as:

Pyrrolidine: The parent compound, which lacks the ethanamine and methyl groups.

N-Methylpyrrolidine: A derivative with a single methyl group attached to the nitrogen atom.

2-Pyrrolidinoethylamine: A compound with an ethanamine group but without the additional methyl groups.

The presence of the ethanamine and multiple methyl groups in 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- imparts unique chemical properties and reactivity, making it distinct from these similar compounds .

Biologische Aktivität

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- (commonly referred to as TMPEA) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its interactions with sigma receptors and implications for neuroprotection and cognitive enhancement.

Sigma Receptor Interactions

TMPEA has been identified as a selective agonist for sigma-1 receptors (S1R), which are implicated in various neurological processes. S1R activation has been shown to enhance neuroprotective mechanisms and improve cognitive functions. Research indicates that compounds interacting with S1R can modulate calcium signaling and protect against oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease (AD) .

- Neuroprotection : TMPEA promotes neurite outgrowth and protects neuronal cells from damage induced by toxic agents like sodium nitroprusside .

- Cognitive Enhancement : In animal models, S1R agonists have demonstrated improvements in memory processes, suggesting that TMPEA may enhance learning and memory through similar pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of TMPEA and its analogs:

- Animal Studies : In rodent models, TMPEA administration resulted in significant improvements in memory tasks such as the Y-maze and passive avoidance tests. These findings suggest that TMPEA may counteract cognitive deficits associated with aging or neurodegeneration .

- Clinical Trials : A notable phase 2 clinical trial investigated the effects of S1R agonists, including TMPEA derivatives, on patients with mild-to-moderate AD. Although the results showed good tolerability, there was no significant improvement in memory impairment among participants . However, other studies have indicated potential benefits in reducing anxiety and aggression in AD patients when combined with other treatments .

Data Tables

Phytochemical Context

In addition to synthetic studies on TMPEA, phytochemical analyses have highlighted the potential of natural compounds with similar structures exhibiting antioxidant properties. For instance, extracts from plants like Azadirachta indica have shown significant radical scavenging activity, suggesting that compounds with structural similarities may also offer therapeutic benefits against oxidative stress-related disorders .

Eigenschaften

Molekularformel |

C10H22N2 |

|---|---|

Molekulargewicht |

170.30 g/mol |

IUPAC-Name |

1-(2,5-dimethylpyrrolidin-1-yl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H22N2/c1-8-5-6-9(2)12(8)7-10(3,4)11/h8-9H,5-7,11H2,1-4H3 |

InChI-Schlüssel |

GNKLIOFNPOFENA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(N1CC(C)(C)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.